Acid–Base Differentiation: Ortho-CF₃ Isomer Has Markedly Elevated pKa vs. Para-CF₃ Analog
Computed acid dissociation constants reveal that 2-amino-2-(2-(trifluoromethyl)phenyl)acetic acid (ortho isomer) possesses a pKa of 3.46, compared with 1.58 for the para-substituted analog (CAS 142012-65-5) [1][2]. This ~1.9 log-unit shift, alongside a LogD₇.₄ of -1.12 (ortho) versus -0.61 (para), indicates a profoundly different ionisation state under physiological and coupling conditions [1][2].
| Evidence Dimension | Acid dissociation constant (pKa) and distribution coefficient (LogD₇.₄) |
|---|---|
| Target Compound Data | pKa = 3.46; LogD₇.₄ = -1.12 |
| Comparator Or Baseline | Para-CF₃ isomer (CAS 142012-65-5): pKa = 1.58; LogD₇.₄ = -0.61 |
| Quantified Difference | ΔpKa ≈ +1.9; ΔLogD₇.₄ ≈ -0.51 |
| Conditions | JChem-computed properties (ChemBase); aqueous 25°C |
Why This Matters
A ~100-fold difference in acidity directly affects N-terminal coupling reactivity and solubility in standard peptide synthesis protocols, making the ortho isomer a functionally distinct reagent.
- [1] ChemBase. Calculated Properties (JChem): 2-(Trifluoromethyl)phenylglycine (CAS 240490-00-0). Acid pKa = 3.46; LogD₇.₄ = -1.12. View Source
- [2] ChemBase. Calculated Properties (JChem): 4-(Trifluoromethyl)phenylglycine (CAS 142012-65-5). Acid pKa = 1.58; LogD₇.₄ = -0.61. View Source
